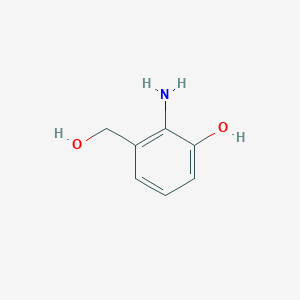

2-Amino-3-(hydroxymethyl)phenol

Overview

Description

Remitch, known chemically as nalfurafine hydrochloride, is an antipruritic (anti-itch) medication primarily used to treat uremic pruritus in individuals with chronic kidney disease undergoing hemodialysis . It is a highly selective kappa opioid receptor agonist, which means it specifically targets and activates kappa opioid receptors in the body .

Mechanism of Action

Target of Action

It’s known that hydroxymethylphenols are useful intermediates in the synthesis of some heterocyclic compounds, calixarenes, stable metallaquinones as charge-transfer complexes, and titanium trisphenol complexes as catalytic systems in ring-opening polymerization reactions . These compounds are also used for the preparation of pharmacologically active compounds .

Mode of Action

One study describes a chemoselective method for direct bromination of (hydroxymethyl)phenols via reaction with 2,4,6-trichloro[1,3,5]triazine in n,n-dimethylformamide at room temperature . The reaction occurs without affecting the phenolic hydroxy group .

Biochemical Pathways

Phenolic compounds are known to play a significant role in various biological activities, including antioxidant, antibacterial, lipoxygenase, and urease inhibitory potentials .

Pharmacokinetics

The stereoselectivity in pharmacodynamics and pharmacokinetics of related compounds, such as β2-agonists, has been discussed .

Result of Action

Indole derivatives, which can be synthesized from hydroxymethylphenols, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the reaction of hydroxymethylphenols for bromination occurs at room temperature , suggesting that temperature could be a factor influencing the compound’s action.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-3-(hydroxymethyl)phenol can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation processes. Long-term studies have shown that phenolic compounds can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can have toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of careful dosage selection in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. Phenolic compounds are typically metabolized through phase I and phase II reactions, involving oxidation, reduction, and conjugation processes . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of phenolic compounds, followed by conjugation with glucuronic acid or sulfate by transferase enzymes. These metabolic pathways influence the compound’s bioavailability and activity within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on the presence of these transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on its chemical properties and interactions with cellular machinery . The localization of this compound can affect its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nalfurafine hydrochloride is synthesized through a series of chemical reactions starting from naltrexone, an opioid antagonist . The synthesis involves structural modifications to naltrexone to enhance its selectivity and potency for kappa opioid receptors .

Industrial Production Methods: The industrial production of nalfurafine hydrochloride involves leveraging advanced film coating technology to create orally disintegrating tablets . This technology ensures superior light shielding, low friability, advanced extensibility, and rapid dissolution, making the medication easy to administer with or without water .

Chemical Reactions Analysis

Types of Reactions: Nalfurafine hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final product, nalfurafine hydrochloride.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-(hydroxymethyl)phenol has garnered attention for its potential therapeutic properties:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have indicated that it disrupts microbial cell membranes or inhibits essential metabolic pathways, leading to cell death .

- Enzyme Inhibition : It acts as an inhibitor in enzymatic assays due to the presence of the amino group, which can form hydrogen bonds with enzyme active sites. This interaction may alter enzyme kinetics and impact biochemical pathways .

- Anti-inflammatory Effects : Emerging research suggests that this compound may modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

Material Science

In the field of material science, this compound is utilized in the development of advanced materials:

- Adhesives : It is employed in soy protein-based wood adhesives, where it enhances water resistance and bonding strength compared to traditional phenolic resins .

- Polymer Synthesis : The compound serves as a precursor in synthesizing polymers that exhibit desirable mechanical and thermal properties.

Environmental Applications

The compound's derivatives are being explored for their potential in environmental remediation:

- Catalysts : Aluminum complexes with bidentate (aminomethyl)phenolate ligands catalyze the conversion of monosaccharides into valuable chemicals like 5-(hydroxymethyl)furfural (HMF), which is significant for biofuel production.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The findings indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural preservative in food products.

Case Study 2: Polymer Development

Research on soy protein-based adhesives modified with this compound showed improved water resistance and adhesion strength in wood applications. The study concluded that incorporating this compound significantly enhanced the performance of eco-friendly adhesives compared to conventional formulations.

Comparison with Similar Compounds

Naltrexone: An opioid antagonist from which nalfurafine is derived.

Butorphanol: Another kappa opioid receptor agonist used for pain relief.

Pentazocine: A mixed agonist-antagonist opioid used for pain management.

Uniqueness of Nalfurafine Hydrochloride: Nalfurafine hydrochloride is unique due to its high selectivity and potency for kappa opioid receptors, which allows it to effectively alleviate pruritus without causing significant side effects like hallucinations . This makes it a valuable medication for patients with chronic kidney disease undergoing hemodialysis.

Biological Activity

2-Amino-3-(hydroxymethyl)phenol, also known as 2-Amino-3-(hydroxymethyl)benzene, is a phenolic compound with significant biological activity. This compound is characterized by its amino and hydroxymethyl functional groups, which contribute to its reactivity and interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and biochemistry.

- IUPAC Name : this compound

- Molecular Formula : C7H9NO2

- CAS Number : 18274-82-3

- Molecular Weight : 139.15 g/mol

Antioxidant Properties

Phenolic compounds, including this compound, are known for their antioxidant capabilities. They can scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that this compound exhibits significant antioxidant activity, which may be beneficial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Enzyme Inhibition

This compound has been studied for its potential to inhibit certain enzymes associated with disease processes. For instance, it has shown inhibitory effects on lipoxygenase and urease enzymes, which are involved in inflammatory responses and urea metabolism, respectively. Such inhibition can lead to reduced inflammation and improved metabolic regulation.

In Vivo Studies

In animal models, the administration of this compound has demonstrated protective effects against oxidative stress-induced damage. For example, a study involving rats subjected to oxidative stress showed that treatment with this compound resulted in lower levels of lipid peroxidation products compared to control groups .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest that the compound is well absorbed when administered orally, with a notable distribution in tissues due to its lipophilic nature. Metabolism primarily occurs through phase I reactions involving hydroxylation and conjugation .

Safety and Toxicity

Despite its beneficial properties, safety assessments indicate that this compound may cause allergic reactions upon skin contact and is suspected of having genotoxic effects at high concentrations. Therefore, careful consideration of dosage and exposure is essential when evaluating its therapeutic potential .

Summary Table of Biological Activities

Properties

IUPAC Name |

2-amino-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWBMEJBHIZHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618363 | |

| Record name | 2-Amino-3-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18274-82-3 | |

| Record name | 2-Amino-3-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18274-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.